molecular formula C22H24ClF5N6O5 B1245207 Cevipabulin succinate anhydrous CAS No. 852954-80-4

Cevipabulin succinate anhydrous

Cat. No. B1245207
CAS RN: 852954-80-4
M. Wt: 582.9 g/mol
InChI Key: OVAKAPOZRCLUHN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cevipabulin Succinate is the succinate salt form of cevipabulin, a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin binds at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. This stabilizes tubulin and prevents microtubule disassembly. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.

Scientific Research Applications

Microtubule Stabilization and Nanotechnology Applications

Cevipabulin succinate anhydrous has been identified as a potent stabilizing agent for microtubules. In a study by Nasrin et al. (2019), cevipabulin-stabilized microtubules displayed increased flexibility compared to those stabilized by paclitaxel, a commonly used agent. This characteristic of cevipabulin-stabilized microtubules offers potential applications in nanotechnology due to their varied mechanical and dynamic properties (Nasrin et al., 2019).

Anticancer Properties

Cevipabulin exhibits unique properties in the context of cancer treatment. A study outlined its novel binding mechanism to α-tubulin, revealing its dual binding to both the vinblastine and a new site on α-tubulin. This dual binding leads to the destabilization and degradation of tubulin, which could be leveraged in developing new anticancer therapies targeting microtubules (Yang et al., 2020).

Neurodegenerative Disease Research

Cevipabulin's role in stabilizing microtubules has implications for neurodegenerative diseases like Alzheimer's. Nasrin et al. (2020) found that cevipabulin stabilizes microtubules polymerized from tubulins, providing insights into its action in neurodegenerative disease treatment (Nasrin et al., 2020).

Potential Role in Succinic Semialdehyde Dehydrogenase Deficiency

While not directly related to cevipabulin, studies on succinic semialdehyde dehydrogenase deficiency provide context to the biochemical pathways involved in disorders related to succinate metabolism. These insights can be crucial for understanding the broader scope of metabolic interactions in which compounds like cevipabulin might play a role (Gibson et al., 2003).

properties

CAS RN

852954-80-4

Molecular Formula

C22H24ClF5N6O5

Molecular Weight

582.9 g/mol

IUPAC Name

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H18ClF5N6O.C4H6O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1

InChI Key

OVAKAPOZRCLUHN-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Other CAS RN

852954-80-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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